N-(4-methylbenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
This compound belongs to the class of 1,3,4-oxadiazole derivatives, characterized by a central oxadiazole ring linked to a thiophene moiety and an acetamide group substituted with a 4-methylbenzyl chain.
Properties
Molecular Formula |
C16H15N3O2S2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-11-4-6-12(7-5-11)9-17-14(20)10-23-16-19-18-15(21-16)13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,17,20) |
InChI Key |
GBHYHQZEGUAVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 4-methylbenzylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Variations :
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) Substituent: Indole group instead of thiophene. Comparison: The thiophene group in the target compound may offer improved metabolic stability compared to indole, as sulfur-containing heterocycles often exhibit lower susceptibility to oxidative degradation.
N-Substituted 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-sulfanyl acetamides (6a-o)
- Substituent : 4-Chlorophenyl group.
- Activity : Compounds 6f and 6o showed potent antimicrobial activity against bacterial and fungal strains, with 6f being the most active .
- Comparison : The thiophene group in the target compound may provide a broader spectrum of activity due to its planar structure and π-π stacking capabilities, which differ from the electron-withdrawing chlorine substituent.
2-{[5-(4-Acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-arylacetamides Substituent: 4-Acetamidophenyl group. Activity: One derivative exhibited exceptional efficacy against S. aureus (MIC: 63 µg/mL), attributed to the acetamide’s hydrogen-bonding capacity .
Physicochemical and Spectral Properties
Melting Points and Molecular Weights :
- Target Compound : Molecular weight ≈ 385 g/mol (estimated).
- Thiazole Derivatives (7c-f) : Melting points range 134–178°C; molecular weights 375–389 g/mol .
- Benzofuran Derivative (5d) : Higher molecular weight (~450 g/mol) due to bromine substituent, likely reducing solubility .
Spectral Data :
- NMR : The –S–CH₂– linkage in analogs like compound 4 (evidence 4) shows a singlet at δ 4.53 ppm, consistent across derivatives. Thiophene protons typically resonate at δ 6.5–7.5 ppm, distinguishing them from indole (δ 7.0–8.5 ppm) or chlorophenyl (δ 7.3–7.6 ppm) signals .
- IR : Stretching frequencies for C=O (amide I band: ~1650 cm⁻¹) and C–N (oxadiazole: ~1250 cm⁻¹) are consistent among analogs .
Biological Activity
Chemical Structure and Properties
MBOA is characterized by the following structural features:
- Functional Groups : The compound contains a thiophenyl moiety and an oxadiazole ring, which are known to influence biological activity.
- Molecular Formula : C₁₅H₁₅N₃O₂S
- Molecular Weight : 299.36 g/mol
Antimicrobial Activity
Recent studies have demonstrated that MBOA exhibits significant antimicrobial properties. In vitro tests reveal that MBOA is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that MBOA is particularly potent against:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that MBOA could be a promising candidate for developing new antimicrobial agents.
Anticancer Potential
MBOA has also been investigated for its anticancer properties. In a series of assays using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), MBOA demonstrated cytotoxic effects. The IC₅₀ values obtained from these studies are summarized below:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Mechanistically, MBOA appears to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, MBOA has shown potential anti-inflammatory effects. In animal models of inflammation, administration of MBOA resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The following results were observed:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| MBOA (10 mg/kg) | 80 | 90 |
This data indicates that MBOA may modulate inflammatory responses, making it a candidate for further exploration in inflammatory disease models.
The biological activity of MBOA can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : MBOA has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, MBOA activates intrinsic apoptotic pathways leading to cell death.
- Cytokine Modulation : By affecting cytokine production, MBOA can alter immune responses and inflammation.
Study on Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of oxadiazole compounds, including MBOA. Results indicated that modifications to the thiophenyl group significantly enhanced antibacterial activity against resistant strains .
Clinical Trials for Anticancer Activity
Preliminary clinical trials have been initiated to assess the safety and efficacy of MBOA in patients with advanced solid tumors. Early results suggest promising outcomes with manageable side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
